molecular formula C8H8ClNO B2970583 1-Benzofuran-6-amine hydrochloride CAS No. 860691-97-0

1-Benzofuran-6-amine hydrochloride

Cat. No.: B2970583
CAS No.: 860691-97-0
M. Wt: 169.61
InChI Key: FAFOIXPWCMVJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzofuran-6-amine hydrochloride (CAS 860691-97-0) is an organic compound of the benzofuran class, which consists of a benzene ring fused to a furan ring. The compound features an amine group at the 6-position and is supplied as a hydrochloride salt. It has a molecular formula of C8H8ClNO and a molecular weight of 169.61 g/mol . This chemical serves as a versatile building block and key intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents. The benzofuran scaffold is the subject of extensive research due to its wide spectrum of biological activities. Scientific literature highlights the significant potential of benzofuran derivatives in anticancer research. These compounds are investigated for their ability to act as potent and selective inhibitors, such as targeting mutant epidermal growth factor receptor (EGFR) in non-small-cell lung cancer cells . Other studied derivatives demonstrate selective cytotoxicity against leukemia cancer cells and efficacy against various human cancer cell lines, including breast, lung, and colon cancers . Beyond oncology, the benzofuran core structure is a privileged structure in drug discovery, associated with antimicrobial, anti-inflammatory, antioxidant, and antifungal properties . The inherent flexibility of the benzofuran structure allows for functionalization at various positions, enabling researchers to fine-tune properties to develop potent and selective drug candidates . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-benzofuran-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFOIXPWCMVJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860691-97-0
Record name 1-benzofuran-6-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-6-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for 1-Benzofuran-6-amine hydrochloride often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Benzofuran-6-amine hydrochloride is an organic compound that falls under the category of life science products . Research indicates that benzofuran derivatives, including 1-Benzofuran-6-amine hydrochloride, have a wide array of biological and pharmacological applications, making them significant in drug discovery .

Antimicrobial Agents:

  • Benzofuran derivatives are being explored for their potential as antimicrobial agents to combat the global problem of antibiotic resistance .
  • These compounds have demonstrated improved bioavailability, allowing for less frequent dosing .
  • Their unique structural features make them suitable candidates for designing antimicrobial agents effective against clinically approved targets .

Medicinal Chemistry:

  • Benzofuran-anchored drugs play a role in treating various diseases, and new derivatives are actively being explored worldwide for their medicinal value .
  • Some benzofuran derivatives, such as psoralen, are already in use for treating skin diseases like cancer and psoriasis .
  • Specific derivatives have shown potential as antifungal agents against Candida albicans, with certain substitutions enhancing their activity .

Vasodilating and Hypotensive Activities:

  • Certain 6-(aminoalkoxy)-5-cinnamoyl-4,7-dimethoxybenzofuran derivatives have shown vasodilating and hypotensive activities .
  • Benzofuran–morpholinomethyl–pyrazoline hybrids have been synthesized and tested for vasorelaxant properties, with some compounds showing activity superior to that of prazocin .
  • Quantitative structure-activity relationship studies have revealed correlations between the vasorelaxant activities and physicochemical parameters like solubility .

Psychoactive Substances:

  • 1-(benzofuran-5-yl)propan-2-amine (5-APB), a benzofuran derivative, acts as an inhibitor of monoamine uptake .
  • In vitro assays reveal it as a submicromolar inhibitor of dopamine, norepinephrine, and serotonin transporters .

Other Applications:

  • Benzofuran derivatives are used in polymer and dye industries, as well as in silver photography .
  • They can be found in bioactive compounds and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of 1-Benzofuran-6-amine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Storage Conditions Key Applications
1-Benzofuran-6-amine hydrochloride C₈H₈ClNO 169.61 6-amine, hydrochloride salt 4°C Synthetic intermediate
6-APB (hydrochloride) C₁₁H₁₃NO·HCl 211.7 α-methyl, 6-(2-aminopropyl) group -20°C Pharmacological reference
1-Benzofuran-6-amine (free base) C₈H₇NO 133.15 6-amine (free base) Not specified Organic synthesis
(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl C₈H₉ClFNO 189.62 6-fluoro, dihydro core, (R)-isomer Not specified Chiral intermediates

Key Observations:

  • Substituent Effects: The addition of a hydrochloride salt in 1-Benzofuran-6-amine hydrochloride improves solubility compared to its free base form (C₈H₇NO) .
  • Chain Extensions : 6-APB hydrochloride includes a propylamine chain with an α-methyl group, increasing molecular weight and lipophilicity, which correlates with its use in psychoactive research .

Stability and Handling

  • In contrast, 6-APB hydrochloride is stored at -20°C with a stability claim of ≥5 years, reflecting higher sensitivity to degradation .
  • The free base form (1-Benzofuran-6-amine) lacks explicit stability data but is typically less hygroscopic than salt forms .

Commercial Availability and Purity

  • 1-Benzofuran-6-amine hydrochloride is available in bulk quantities (up to 1-ton super sacks) with customizable purity grades (99%–99.999%) .
  • The free base (1-Benzofuran-6-amine) is sold at 95% purity in smaller quantities (1g–10g) .
  • 6-APB hydrochloride is supplied as a ≥98% pure crystalline solid, reflecting its niche use in analytical standards .

Biological Activity

1-Benzofuran-6-amine hydrochloride, commonly referred to as 6-APB, is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of the biological activity of 1-Benzofuran-6-amine hydrochloride, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Benzofuran-6-amine hydrochloride is characterized by a benzofuran core with an amino group at the 6-position. Its chemical structure can be represented as follows:

C9H10NHCl\text{C}_9\text{H}_{10}\text{N}\cdot \text{HCl}

Pharmacological Activities

1. Neurochemical Effects

Research indicates that 1-Benzofuran-6-amine and its derivatives exhibit significant neurochemical activity. In studies involving rat models, 6-APB demonstrated potent stimulant-like effects, surpassing those of traditional amphetamines like MDA and MDMA. It acts primarily as a monoamine transporter inhibitor, affecting dopamine, norepinephrine, and serotonin transporters at submicromolar concentrations .

2. Antimicrobial Activity

Benzofuran derivatives have been reported to possess antimicrobial properties. Specifically, modifications at the 4, 5, and 6 positions of the benzofuran ring can enhance antibacterial activity against various pathogens. Compounds with halogen or hydroxyl substituents in these positions have shown improved efficacy .

3. Antitumor Activity

Studies on benzofuran derivatives indicate potential anticancer properties. For instance, certain compounds have exhibited cytotoxicity against cancer cell lines such as HeLa and L1210, with IC50 values indicating moderate to strong activity . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effects of 1-Benzofuran-6-amine in clinical settings:

  • Acute Psychosis : A notable case documented acute psychosis associated with recreational use of 6-APB, emphasizing the compound's psychoactive properties and potential for abuse. This case illustrates the necessity for caution in its recreational use due to severe psychological effects .
  • Antiviral Research : In vitro studies have indicated that benzofuran derivatives can inhibit viral replication, particularly against influenza viruses. The antiviral activity was linked to their ability to disrupt viral entry or replication processes within host cells .

The biological activities of 1-Benzofuran-6-amine hydrochloride can be attributed to several mechanisms:

  • Monoamine Transporter Inhibition : The compound inhibits the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels in synaptic clefts and resultant stimulant effects .
  • Topoisomerase Inhibition : Some benzofuran derivatives are known to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells .

Summary of Biological Activities

Activity TypeDescriptionReferences
NeurochemicalStimulant-like effects; monoamine transporter inhibition
AntimicrobialEffective against various bacterial strains; enhanced by specific substituents
AntitumorCytotoxic effects on cancer cell lines (IC50 values)
AntiviralInhibitory effects against influenza viruses

Q & A

Q. How can researchers design experiments to optimize reaction yield while minimizing byproducts in benzofuran-amine synthesis?

  • DOE Approach : Use factorial design to test variables (catalyst loading, temperature, solvent ratio). For example, a 2³ design evaluates Pd-C concentration (0.5–2%), H₂ pressure (1–3 atm), and reaction time (6–12 hrs) .
  • Byproduct Mitigation : Introduce scavengers (e.g., activated charcoal) during workup to adsorb impurities .

Q. What mechanistic insights explain contradictory NMR data observed in 1-Benzofuran-6-amine hydrochloride derivatives?

  • Case Study : If ¹H NMR shows unexpected splitting, consider dynamic proton exchange (amine tautomerism) or paramagnetic impurities. Use deuterated DMSO for proton decoupling or repeat synthesis under inert atmosphere .

Q. How do structural modifications (e.g., halogenation) impact the bioactivity of 1-Benzofuran-6-amine hydrochloride in antimicrobial assays?

  • Functionalization : Introduce halogens (Cl, Br) at the benzofuran 2-position via electrophilic substitution. Test MIC against Gram-positive bacteria (e.g., S. aureus) to correlate electronic effects with activity .
  • Data Analysis : Compare logP values (via HPLC) to assess lipophilicity-activity relationships .

Q. What strategies resolve discrepancies between computational predictions and experimental results in benzofuran-amine reactivity?

  • Validation : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways. If experimental activation energy deviates, re-examine solvent effects or transition-state stabilization in silico .

Q. How can stability studies under accelerated conditions (e.g., high humidity) inform long-term storage of 1-Benzofuran-6-amine hydrochloride?

  • Protocol : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; identify hydrolysis products (e.g., freebase formation) and adjust packaging (desiccant inclusion) .

Q. What advanced spectroscopic methods elucidate non-covalent interactions (e.g., π-stacking) in benzofuran-amine co-crystals?

  • Techniques : Use X-ray crystallography to resolve packing motifs. Pair with DSC to study melting point anomalies caused by intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.